1-Ethyl-3,3-dimethylpiperidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3,3-dimethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-4-10-6-5-8(11)9(2,3)7-10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLQIZQNTDARRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=O)C(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies of 1 Ethyl 3,3 Dimethylpiperidin 4 One
N-Substitution Reactions on the Piperidine (B6355638) Nitrogen
The nitrogen atom within the piperidine ring of 1-Ethyl-3,3-dimethylpiperidin-4-one is a key site for synthetic modification, allowing for the introduction of a wide range of substituents. These N-substitution reactions are fundamental in altering the electronic and steric properties of the molecule.
Ethylation Methods for the Piperidine Nitrogen
While the subject compound is already N-ethylated, the ethylation of related piperidin-4-one precursors is a common synthetic step. This is often achieved through nucleophilic substitution, where a piperidin-4-one precursor reacts with an ethyl halide, such as ethyl bromide, in the presence of a base like sodium carbonate. The base facilitates the deprotonation of the piperidine nitrogen, which then acts as a nucleophile, attacking the electrophilic ethyl halide to form the N-ethyl bond.
Another method involves reductive amination. For instance, the reaction of a piperidin-4-one with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can introduce an ethyl group. chemicalbook.com This one-pot reaction is an efficient way to achieve N-alkylation.
Benzylation and Other N-Alkylation/Arylation Strategies
Beyond ethylation, the piperidine nitrogen can be functionalized with various other alkyl and aryl groups. Benzylation, for example, is a common modification. This is typically achieved by reacting the piperidine with benzyl (B1604629) bromide in the presence of a base such as sodium hydride or potassium carbonate. The choice of base and solvent can influence the reaction's efficiency and minimize side products.
Other N-alkylation strategies can introduce a variety of functional groups. For instance, reaction with 2-chloroethylamines can append an aminoalkyl chain to the piperidine nitrogen. d-nb.info Furthermore, N-arylation reactions, though less common for this specific substrate, can be achieved using methods like the Buchwald-Hartwig amination, which allows for the formation of a nitrogen-aryl bond.
Carbonyl Group Modifications at the C4 Position
The carbonyl group at the C4 position of this compound is another reactive site that allows for a diverse range of chemical transformations. These modifications are pivotal in creating derivatives with altered biological activities and physicochemical properties.
Formation of Oxime Derivatives
The ketone at the C4 position can be readily converted to an oxime by reacting it with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297). nih.govresearchgate.net This reaction proceeds through the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime. nih.gov The resulting oxime derivatives can exist as E and Z isomers, and their formation can be influenced by the reaction conditions. nih.govdoaj.org Oximes are valuable intermediates in organic synthesis and have been studied for their potential biological activities. researchgate.net
Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones are another important class of derivatives that can be synthesized from the C4-carbonyl group. This is typically achieved by reacting the piperidin-4-one with a thiosemicarbazide (B42300) in an acidic medium. The reaction involves the initial formation of a hydrazone intermediate, which then tautomerizes to the more stable thiosemicarbazone. These derivatives have garnered significant interest due to their wide range of pharmacological activities.
Reduction of the Carbonyl Functionality to Hydroxypiperidines
The carbonyl group at the C4 position can be reduced to a secondary alcohol, yielding a hydroxypiperidine derivative. This transformation is commonly achieved using various reducing agents. For instance, sodium borohydride (B1222165) is a mild and effective reagent for this purpose. The reduction introduces a new chiral center at the C4 position, leading to the formation of stereoisomers. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and the steric environment around the carbonyl group. The resulting hydroxypiperidines, such as 1-ethyl-3-hydroxypiperidine, are valuable building blocks for the synthesis of more complex molecules. nih.govalfa-chemistry.com
Alkylation and Derivatization at Ring Carbon Positions (C3, C5)
The carbon atoms of the piperidine ring, particularly those alpha to the carbonyl group (C3 and C5), are key sites for alkylation and other derivatization reactions. These modifications are crucial for creating analogs with varied steric and electronic properties.
Geminal Dimethylation at C3
The defining feature of the title compound is the geminal dimethyl group at the C3 position. This structural motif is typically incorporated during the synthesis of the piperidinone ring itself rather than by post-synthesis alkylation. The presence of these two methyl groups at C3 sterically hinders direct further substitution at this position. Consequently, derivatization efforts on the carbon skeleton primarily target the alternative alpha-carbon, C5.
Introduction of Other Alkyl and Aryl Substituents
With the C3 position being sterically crowded, the C5 position becomes the primary site for introducing new alkyl and aryl substituents. This is typically achieved by generating an enolate at the C5 position, which then acts as a nucleophile.
Alkylation: The introduction of alkyl groups at the C5 position can be accomplished through enolate chemistry. For instance, the reaction of a related piperidone with an alkyl halide in the presence of a strong base leads to C-alkylation. A similar strategy can be applied to this compound to introduce a third methyl group at C5, yielding 1-ethyl-3,3,5-trimethylpiperidin-4-one. google.com
Arylation and Vinylogous Substitution: More complex substituents can also be introduced. For example, reactions can lead to the formation of 4-(β-arylvinyl)-3-(β-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides. nih.gov These transformations highlight the reactivity of the piperidinone scaffold in forming new carbon-carbon bonds, leading to structurally diverse molecules with potential biological applications. nih.gov
Annulation Reactions and Spiro Compound Formation
The carbonyl group at C4 and the adjacent methylene (B1212753) groups of this compound are key functionalities for constructing fused (annulated) and spirocyclic ring systems. These reactions significantly increase the structural complexity and three-dimensionality of the molecule.
Annulation Reactions: Annulation involves the formation of a new ring fused to the existing piperidine core. For example, a substituted 3-bromo-1-methyl-piperidin-4-one can undergo a condensation reaction with ethyl thiooxamide to form a thiazole (B1198619) ring fused to the piperidine, yielding an intermediate for the drug Edoxaban. google.com While the starting material differs slightly, this demonstrates a common strategy for annulation. google.com Such reactions, which can be categorized as [3+3] or [4+2] cycloadditions depending on the reacting partner, are powerful tools for creating diverse heterocyclic frameworks. nih.gov
Spiro Compound Formation: Spiro compounds feature two rings connected by a single common atom. The C4-carbonyl group of this compound is an ideal anchor for creating spirocycles. Multi-component reactions are often employed for this purpose. For instance, the reaction of a piperidinone with isatin (B1672199) and an arylamine can lead to the formation of spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Another common approach is the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ, with various dipolarophiles, which can yield complex spiro pyrrolidines. researchgate.netresearchgate.net These reactions often proceed with high regioselectivity. researchgate.net
Below is a table summarizing representative spiro compounds synthesized from piperidinone precursors.
| Starting Piperidinone Derivative | Reagents | Resulting Spiro Compound Type | Reference |
| 1-Benzyl-2,6-diphenyl-4-(phenylamino)piperidine-4-carboxamide | Ethyl formate | Spiro heterocycle | nih.gov |
| Isatin, Sarcosine, (E)-1,3-Diphenyl-2-propen-1-one | Acenaphthenequinone | Dispiropyrrolidinyl derivative | researchgate.net |
| Isatin, Arylamine, Cyclopentane-1,3-dione | Acetic Acid | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |
Strategies for Chiral Derivatization for Analytical and Stereochemical Purity Assessment
When substitutions are introduced at positions like C5, a new stereocenter is created. If the synthesis is not stereospecific, a racemic mixture of enantiomers will be produced. The separation and analysis of these enantiomers are crucial for understanding their distinct biological activities.
Chiral Derivatization: One common strategy to analyze enantiomers is through chiral derivatization. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC or GC.
Enantioselective Synthesis: A more direct approach is enantioselective synthesis, which aims to produce a single enantiomer preferentially. This is often achieved using chiral catalysts or auxiliaries. For example, the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams has been studied to achieve high stereoselectivity in the generation of a quaternary stereocenter at the C3 position. nih.gov By carefully selecting the starting lactam's configuration and the order of introducing substituents, specific stereoisomers can be synthesized. nih.gov Organocatalysis, using chiral amines, has also been successfully applied in asymmetric Michael reactions to produce chiral dihydropyran derivatives with high enantioselectivity. nih.gov
The development of these chiral strategies is essential for producing stereochemically pure piperidinone derivatives, which is often a prerequisite for their evaluation as therapeutic agents.
Stereochemical and Conformational Analysis of 1 Ethyl 3,3 Dimethylpiperidin 4 One Derivatives
Preferred Ring Conformations: Chair, Boat, and Twist-Boat Geometries
The six-membered piperidine (B6355638) ring, analogous to cyclohexane, is not planar. To alleviate ring strain, it adopts several non-planar conformations. The most stable and predominant conformation is the chair form . iupac.orgwikipedia.org In this arrangement, the carbon atoms are positioned to minimize both angle strain (deviation from the ideal tetrahedral angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds). wikipedia.orglibretexts.org
While the chair conformation is the most stable, other, higher-energy conformations such as the boat and twist-boat (also known as skew-boat) also exist. iupac.orgyoutube.com The boat conformation is generally unstable due to significant steric hindrance between the "flagpole" hydrogen atoms, which are positioned in close proximity to each other. libretexts.orgyoutube.com The twist-boat conformation is an intermediate form between two different boat conformations and is generally more stable than the pure boat form as it relieves some of this steric strain. iupac.orgyoutube.com The interconversion between these conformations is a dynamic process, with the chair form being the major contributor at equilibrium. wikipedia.orglibretexts.org For some substituted piperidine derivatives, crystal structure analysis has revealed the adoption of distorted boat or twist-boat conformations. chemrevlett.com For instance, certain 1-acyl-3,5-dimethyl-2,6-diphenylpiperidin-4-one compounds have been observed to exist in a slightly disordered twist-boat conformation. chemrevlett.com
| Conformation | Key Features | Relative Stability |
| Chair | Staggered arrangement of all substituents, minimizing torsional strain. Ideal bond angles. | Most Stable |
| Boat | Eclipsed conformations at four carbons. Steric repulsion between flagpole hydrogens. | Least Stable |
| Twist-Boat | A twist on the boat conformation that relieves some steric strain. | More stable than boat, less stable than chair. |
Orientation of Substituents: Axial and Equatorial Preferences
In the chair conformation of a piperidine ring, substituents can occupy two distinct types of positions: axial and equatorial . pearson.com Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring.
The orientation of substituents significantly impacts the stability of the conformer. Generally, larger substituents prefer the equatorial position to minimize steric interactions with other axial substituents on the same side of the ring, known as 1,3-diaxial interactions. wikipedia.org When a bulky group is forced into an axial position, it can lead to considerable steric strain, destabilizing that particular chair conformation. libretexts.org For example, in monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is more stable. wikipedia.org In the case of 1-ethyl-3,3-dimethylpiperidin-4-one, the ethyl group on the nitrogen and the two methyl groups at the C3 position will influence the conformational equilibrium.
Diastereoselectivity in Synthesis and Transformations
The stereochemistry of the piperidine ring plays a crucial role in directing the outcome of chemical reactions, leading to the preferential formation of one diastereomer over another. This phenomenon is known as diastereoselectivity.
In the synthesis of piperidin-4-one derivatives, the existing stereocenters and the conformational preferences of the ring can influence the approach of reagents, thereby controlling the stereochemistry of newly formed chiral centers. For instance, the reduction of the carbonyl group at the C4 position can lead to the formation of two diastereomeric alcohols, with the axial or equatorial orientation of the new hydroxyl group being determined by the steric environment of the ketone.
Transformations of existing piperidin-4-one derivatives also exhibit diastereoselectivity. For example, alkylation at the α-carbon to the carbonyl group will be influenced by the pre-existing substituents and their preferred orientations, directing the incoming electrophile to the less sterically hindered face of the enolate intermediate.
Factors Influencing Conformational Preferences (e.g., Steric and Electronic Effects)
The conformational equilibrium of this compound and its derivatives is governed by a delicate balance of several factors:
Steric Effects: As previously mentioned, steric hindrance is a primary driver of conformational preference. The bulky 3,3-dimethyl groups will create significant steric interactions, influencing the ring's puckering and the preferred orientation of other substituents. The ethyl group on the nitrogen atom also contributes to the steric environment. The tendency to minimize 1,3-diaxial interactions is a powerful force in determining the most stable conformation. wikipedia.org
Allylic Strain: In certain derivatives where the nitrogen is part of a system that creates a partial double bond (e.g., N-acyl derivatives), a phenomenon known as pseudoallylic strain can occur. This type of strain arises from the interaction between a substituent at the 2-position and the substituent on the nitrogen. To minimize this strain, the 2-substituent may be forced into an axial orientation. nih.gov
E/Z Isomerization Studies (where applicable for derivatives)
For derivatives of this compound that contain a double bond, such as oximes or hydrazones formed from the C4-carbonyl group, the possibility of E/Z isomerism arises. This type of isomerism refers to the different spatial arrangements of substituents around a double bond.
The interconversion between E and Z isomers can sometimes be achieved through photoisomerization, where irradiation with light of a specific wavelength can induce the conversion from one isomer to the other. researchgate.net The relative stability of the E and Z isomers is determined by the steric and electronic interactions between the substituents on the double bond. The energy barrier for this isomerization can be studied using techniques like dynamic NMR spectroscopy or computational methods. mdpi.com In some cases, the condensation reaction used to form the double bond can preferentially yield one isomer over the other. nih.gov For instance, Knoevenagel condensation of certain reactants has been shown to produce E-isomers exclusively or mixtures with a preference for the E-isomer. nih.gov
Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
For ¹H NMR , the spectrum of 1-Ethyl-3,3-dimethylpiperidin-4-one would be expected to show distinct signals corresponding to each unique proton environment. The ethyl group would produce a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The two methyl groups at the C3 position are chemically equivalent and would yield a single sharp singlet. The protons on the piperidone ring at positions C2, C5, and C6 would appear as multiplets in the aliphatic region.
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. The most downfield signal would correspond to the carbonyl carbon (C4) due to the strong deshielding effect of the oxygen atom. The carbons of the N-ethyl group, the gem-dimethyl groups at C3, and the ring carbons (C2, C5, C6) would appear at characteristic chemical shifts. The chemical shifts of piperidine (B6355638) ring carbons are influenced by the nitrogen atom and the substitution pattern. Studies on related N-alkylpiperidines provide a basis for predicting these shifts.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure. A COSY spectrum would show correlations between coupled protons, for instance, between the -CH₂- and -CH₃ protons of the ethyl group. An HSQC spectrum would correlate each proton signal with the carbon signal of the atom it is directly attached to, confirming the assignments made in the 1D spectra.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is based on theoretical predictions and data from analogous structures. Actual experimental values may vary.
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) & Multiplicity | Assignment | Predicted Chemical Shift (ppm) |
| N-CH₂-CH₃ | ~1.1 (triplet) | N-CH₂-C H₃ | ~12-15 |
| C3-(CH₃)₂ | ~1.1 (singlet) | C3-(C H₃)₂ | ~25-30 |
| Ring-H (C5, C6) | ~2.4-2.8 (multiplet) | C 3 | ~35-40 |
| N-CH₂-CH₃ | ~2.5 (quartet) | C 5, C 6 | ~50-60 |
| Ring-H (C2) | ~2.7 (singlet or narrow multiplet) | N-C H₂-CH₃ | ~50-55 |
| C 2 | ~60-65 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. For this compound (C₉H₁₇NO), the exact mass of the molecular ion [M]⁺ would be used to confirm its elemental composition with high accuracy, typically via High-Resolution Mass Spectrometry (HRMS).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this molecule, characteristic fragmentation would likely involve alpha-cleavage, a common pathway for amines and ketones. This could result in the loss of the N-ethyl group or cleavage of the bonds adjacent to the carbonyl group. The fragmentation helps to piece together the molecular structure, confirming the presence of the ethyl and dimethyl substituents on the piperidone ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of functional groups.
The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ketone (C=O) stretching vibration, typically appearing around 1715 cm⁻¹. Other key signals would include C-H stretching vibrations from the alkyl groups (ethyl, methyl, and ring methylenes) just below 3000 cm⁻¹, and C-N stretching vibrations associated with the tertiary amine in the 1250-1020 cm⁻¹ region.
Raman spectroscopy would also detect these vibrations. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the C-C and C-H symmetric stretching and bending modes of the alkyl framework may produce more intense Raman signals. Together, IR and Raman spectra provide a comprehensive vibrational fingerprint of the molecule.
Table 2: Expected Vibrational Spectroscopy Data for this compound Note: This table is based on characteristic functional group frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| C-H Stretch | Alkyl (sp³ C-H) | 2850-2960 | Medium to Strong |
| C=O Stretch | Ketone | ~1715 | Strong |
| C-H Bend | CH₂ and CH₃ | 1350-1470 | Medium |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides unambiguous proof of a molecule's connectivity and its three-dimensional arrangement in the solid state, provided a suitable single crystal can be grown. While no published crystal structure for this compound is currently available, analysis of related piperidone derivatives allows for a description of the expected findings.
A successful crystallographic analysis would determine the space group and the dimensions of the unit cell (the basic repeating unit of the crystal lattice). It would confirm the piperidone ring conformation, which is expected to be a chair or a distorted chair form, as commonly observed in related structures. The analysis would also provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule.
Although this compound cannot act as a hydrogen bond donor, the carbonyl oxygen and the tertiary nitrogen atom can act as hydrogen bond acceptors. In the presence of co-crystallized solvent molecules with O-H or N-H bonds, or in the formation of a salt, these sites would participate in hydrogen bonding. In a pure crystal, the structure would be held together by weaker van der Waals forces and dipole-dipole interactions originating from the polar ketone group. Analysis of these intermolecular interactions is crucial for understanding the crystal packing and the physical properties of the solid material.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable)
Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules—those that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.
The molecule this compound is achiral . It possesses a plane of symmetry that bisects the molecule through the nitrogen atom, the C4 carbonyl group, and the ethyl group. Due to this symmetry, the molecule is superimposable on its mirror image and cannot exist as enantiomers. Therefore, it does not exhibit optical activity. As a result, CD and ORD spectroscopy are not applicable for analyzing the enantiomeric purity or absolute configuration of this compound. Any observed signal in a CD measurement would likely arise from impurities or artifacts.
Computational and Theoretical Investigations of 1 Ethyl 3,3 Dimethylpiperidin 4 One Systems
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization, where the lowest energy conformation of a molecule is determined, and for calculating various electronic properties. nih.govnih.govsouthampton.ac.ukyoutube.com DFT calculations, often using functionals like B3LYP, provide a reliable balance between computational cost and accuracy for organic molecules. nih.govresearchgate.net The geometry of 1-Ethyl-3,3-dimethylpiperidin-4-one is optimized to find the most stable arrangement of its atoms in space, which corresponds to the minimum on the potential energy surface. For similar piperidinone systems, the central piperidine (B6355638) ring is typically found to adopt a stable chair conformation. nih.govnih.gov
The optimized molecular geometry is defined by its bond lengths, bond angles, and dihedral (torsional) angles. These parameters are crucial for understanding the molecule's three-dimensional shape and steric properties. DFT calculations can predict these values with high accuracy, which can then be compared with experimental data if available. mdpi.com For this compound, the key parameters include the lengths of the C=O, C-N, C-C, and C-H bonds, the angles around the sp2 and sp3 hybridized carbon atoms, and the dihedral angles that define the conformation of the piperidinone ring and the orientation of the ethyl and dimethyl substituents.
While specific calculated data for this compound is not available, the table below presents typical bond lengths derived from DFT studies on analogous structures.
| Bond | Typical Calculated Bond Length (Å) |
|---|---|
| C=O | ~1.21 - 1.24 |
| C-N (ring) | ~1.46 - 1.48 |
| N-C (ethyl) | ~1.47 - 1.49 |
| C-C (ring) | ~1.52 - 1.55 |
| C-C (ethyl) | ~1.53 - 1.54 |
| C-C (methyl) | ~1.53 - 1.54 |
Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic frequencies, one can predict the positions of vibrational bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. nih.govscirp.org For this compound, characteristic vibrations include the C=O stretching of the ketone group, C-H stretching of the ethyl and methyl groups, and various vibrations of the piperidinone ring. scirp.org These calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net
The table below lists the expected vibrational modes and their typical frequency ranges based on calculations for similar functional groups. nih.govscirp.org
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| ν(C-H) | 2900 - 3050 | Stretching of C-H bonds in ethyl and methyl groups. scirp.org |
| ν(C=O) | 1700 - 1725 | Ketone carbonyl group stretching. mdpi.com |
| δ(CH₃/CH₂) | 1400 - 1485 | Bending (scissoring, wagging) of methyl and methylene (B1212753) groups. scirp.org |
| ν(C-N) | 1100 - 1250 | Stretching of the carbon-nitrogen bonds in the ring and ethyl group. |
| ν(C-C) | 900 - 1200 | Stretching of the carbon-carbon single bonds. nih.gov |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net In studies of related compounds, the HOMO is often localized on electron-rich portions of the molecule, while the LUMO is found on electron-deficient areas. nih.gov For this compound, the HOMO would likely have significant contributions from the nitrogen lone pair, while the LUMO would be centered on the carbonyl (C=O) group.
| Parameter | Description | Significance |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons (nucleophilicity). |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons (electrophilicity). |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Indicates chemical reactivity, kinetic stability, and electronic transitions. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. nih.govyoutube.com Typically, red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent regions of intermediate potential. For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs, identifying it as a primary site for interaction with electrophiles. Positive potentials (blue) would likely be located around the hydrogen atoms, particularly those adjacent to the nitrogen and carbonyl group.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex molecular wave function into localized Lewis-like structures (bonds, lone pairs, etc.). southampton.ac.ukresearchgate.net This method is particularly useful for studying charge delocalization and hyperconjugative interactions, which contribute to molecular stability. researchgate.net NBO analysis quantifies the interaction energy between filled (donor) and empty (acceptor) orbitals. For this compound, key interactions would include the delocalization of the nitrogen's lone pair (n) into adjacent anti-bonding orbitals (σ*) and potential hyperconjugation involving the C-H and C-C bonds of the alkyl substituents. These delocalizations stabilize the molecule by dispersing electron density.
Analysis of Non-Covalent Interactions: Hirshfeld Surfaces, AIM, NCI-RDG, ELF, LOL
The study of non-covalent interactions is crucial for understanding how molecules interact with each other in the solid state and in biological systems. Several computational techniques are used to visualize and quantify these weak forces.
Hirshfeld Surface Analysis: This method partitions crystal space to define a surface for a molecule, allowing for the visualization and quantification of intermolecular contacts. nih.govnih.govmdpi.com The surface can be mapped with properties like dnorm to highlight close contacts, such as hydrogen bonds, which appear as red spots. scielo.org.mx Two-dimensional fingerprint plots derived from the Hirshfeld surface summarize the relative contributions of different types of intermolecular contacts (e.g., H···H, O···H, C···H). nih.govnih.gov
Atoms in Molecules (AIM): The QTAIM theory analyzes the topology of the electron density to define atoms and the bonds between them. It can characterize bond critical points (BCPs) to distinguish between covalent bonds and weaker non-covalent interactions like hydrogen bonds and van der Waals forces. scielo.org.mx
Non-Covalent Interactions-Reduced Density Gradient (NCI-RDG): This technique is particularly effective for visualizing weak and non-covalent interactions in real space. scielo.org.mxscielo.org.mx It generates isosurfaces that are color-coded to indicate the type and strength of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals forces, and red for repulsive steric clashes. scielo.org.mx
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are functions that help visualize regions of high electron localization, which correspond to chemical concepts like covalent bonds and lone pairs. researchgate.net They provide a topological analysis of electron pairing, offering a visual representation of the molecule's electronic structure. researchgate.net
For this compound, these analyses would provide a comprehensive understanding of its crystal packing (if a crystal structure were available) and the specific non-covalent forces, such as C-H···O hydrogen bonds and van der Waals interactions, that govern its supramolecular assembly.
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein or enzyme. This technique provides insights into the binding affinity, and the nature of the interactions at the molecular level, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. These studies are instrumental in structure-based drug design and in elucidating the potential biological targets of a compound.
While direct molecular docking studies specifically targeting this compound are not extensively available in the reviewed literature, research on structurally related N-substituted piperidin-4-one derivatives provides valuable context for its potential interactions with protein targets. These studies often focus on how the piperidine scaffold and its substituents can be oriented within the active site of an enzyme or the binding pocket of a receptor.
For instance, molecular docking investigations on various N-alkyl piperidin-4-one derivatives have been conducted to explore their potential as inhibitors for a range of enzymes and their affinity for specific receptors. These computational analyses help in understanding the structure-activity relationships, where the nature of the alkyl group on the nitrogen atom and other substituents on the piperidine ring can significantly influence the binding mode and affinity.
In a representative study on N-substituted piperidin-4-one derivatives, researchers have explored their interactions with enzymes such as dipeptidyl peptidase IV (DPP-IV). malayajournal.org The docking simulations for these related compounds have highlighted the importance of the piperidine ring as a central scaffold that positions the functional groups for optimal interaction with the amino acid residues in the enzyme's active site.
Similarly, docking studies on other classes of piperidine derivatives have been performed against various protein targets, including those relevant to cancer and neurodegenerative diseases. researchgate.netnih.gov For example, research on 2,6-diarylpiperidin-4-ones has shown that these molecules can fit into the binding sites of specific kinases, with the aryl substituents forming key hydrophobic and pi-stacking interactions. researchgate.net While these compounds are structurally distinct from this compound, the general principles of piperidine ring conformation and substituent interactions are relevant.
The table below summarizes findings from molecular docking studies on various piperidine derivatives, providing a proxy for understanding the potential interactions of this compound. It is crucial to note that these are not direct studies on the specified compound but on its structural analogs.
| Studied Compound Class | Protein Target | Key Findings from Docking Studies |
| N-functionalized piperidine derivatives | Dopamine Receptor D2 | The piperidine core serves as a scaffold to orient functional groups into the receptor's binding pocket. tandfonline.comresearchgate.net |
| Piperidin-4-one derivatives | Human Dipeptidyl Peptidase IV (DPP-IV) | The piperidine derivatives were found to bind effectively within the active site pocket of the target protein. malayajournal.org |
| 2,6-diphenyl piperidone derivatives | Helicobacter pylori protein (2B7N) | The docking studies identified promising compounds with good binding affinity against the target protein. researchgate.net |
| 3,5-bis(arylidene)-4-piperidone derivatives | EGFR Tyrosine Kinase | Docking studies were conducted to evaluate the binding of these analogues as potential anticancer agents. nih.gov |
These studies collectively suggest that the piperidine-4-one scaffold is a versatile template for designing molecules that can interact with a variety of protein targets. The N-ethyl and 3,3-dimethyl substitutions on this compound would play a specific role in defining its binding profile, and dedicated molecular docking studies are required to elucidate its precise interactions with any given protein target.
Applications of 1 Ethyl 3,3 Dimethylpiperidin 4 One As a Synthetic Scaffold and Intermediate
Role in the Construction of Complex Heterocyclic Systems
The 4-piperidone (B1582916) scaffold is a well-established synthon for the creation of complex heterocyclic systems, especially spiro-heterocycles. researchgate.net The carbonyl group at the C4 position of 1-Ethyl-3,3-dimethylpiperidin-4-one is a key reactive site, enabling a variety of chemical transformations. It can participate in reactions to form fused and spirocyclic systems, which are of significant interest due to their presence in numerous natural products and pharmaceutically active compounds. nih.govnih.gov
One common strategy involves the reaction of the piperidin-4-one with bifunctional reagents to construct a new ring system spiro-fused at the C4 position. For instance, reactions with compounds like thiosemicarbazide (B42300) or ethylenediamine (B42938) can lead to the formation of five-membered spiro-heterocycles. nih.gov The presence of the gem-dimethyl group at the C3 position in this compound can influence the stereochemical outcome of such reactions and impart specific conformational properties to the resulting spiro compound.
Furthermore, the ketone can be converted into an exocyclic double bond, which can then undergo cycloaddition reactions to build more complex fused systems. ktu.educhemrevlett.com The synthesis of fused N-heterocycles often involves the initial functionalization of a core structure, followed by an intramolecular cyclization. ktu.educhemrevlett.com The this compound framework is an ideal starting point for such synthetic routes. A review of synthetic and crystallization procedures for various piperidin-4-one derivatives highlights the extensive use of this class of compounds in generating diverse heterocyclic structures. chem960.com
Development of Novel Chemical Entities with Piperidine (B6355638) Core Structures
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. This compound provides a specific and valuable building block for creating novel chemical entities based on this core structure. The ethyl group on the nitrogen and the gem-dimethyl groups at C3 are fixed features, while the carbonyl group at C4 and the adjacent methylene (B1212753) groups offer sites for chemical modification.
This allows for the systematic exploration of the chemical space around the piperidine core. For example, a novel series of 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes and their corresponding quaternary ammonium (B1175870) salts were synthesized as potential antineoplastic agents, demonstrating the utility of the piperidone core in developing new bioactive compounds. nih.gov Although this example uses a different N-substituent, it illustrates the principle of building out from the piperidin-4-one core to generate new molecules with specific functionalities. The defined stereochemistry and substitution pattern of this compound make it an attractive starting material for creating libraries of compounds for high-throughput screening.
Use in Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach is highly valued for its efficiency and ability to rapidly generate diverse chemical scaffolds. nih.gov The 4-piperidone core is well-suited for use in MCRs.
The carbonyl group of this compound can react with an amine to form an enamine or iminium ion in situ, which can then be intercepted by other components in the reaction mixture. For example, the Bucherer–Bergs reaction, a classic MCR, utilizes a ketone, cyanide, and ammonium carbonate to synthesize hydantoins. ua.es Similarly, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are widely used to create peptide-like structures and other complex amides from a ketone or aldehyde precursor. nih.govua.es
A notable example is the MCR synthesis of the potent opioid carfentanil, which begins with the reaction of N-benzyl-4-piperidinone with aniline (B41778) and trimethylsilyl (B98337) cyanide. ua.es This demonstrates the potential of this compound to serve as the ketone component in various MCRs, leading to a wide array of structurally diverse and complex molecules. The resulting products would all contain the core 1-ethyl-3,3-dimethylpiperidine moiety, allowing for rapid scaffold diversification. mdpi.comrsc.org
| Multicomponent Reaction | Reactants | Potential Product Class from this compound |
|---|---|---|
| Ugi Reaction | Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides |
| Passerini Reaction | Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amides |
| Bucherer–Bergs Reaction | Ketone, Ammonium Carbonate, Cyanide Source | Spiro-hydantoins |
| Gewald Reaction | Ketone, α-Cyanoester, Sulfur | Spiro-thiophenes |
Contribution to Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry (mechanistic, in vitro)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By making systematic modifications to a lead molecule, chemists can identify the key structural features responsible for its desired effects and optimize them.
This compound is an excellent scaffold for SAR studies. It provides a rigid core upon which various functional groups can be installed. The fixed gem-dimethyl groups at the C3 position provide a constant steric environment, allowing researchers to probe the effects of modifications at other positions without conformational ambiguity.
For instance, in a hypothetical SAR study of a new class of kinase inhibitors built upon this scaffold, chemists could synthesize a library of analogues by varying the substituent on the nitrogen atom (e.g., replacing the ethyl group with propyl, benzyl (B1604629), or other functionalized groups) or by modifying the C4 position (e.g., converting the ketone to an oxime, amine, or spirocycle). The in vitro activity of each analogue would then be measured. The resulting data would reveal critical information about the size, electronics, and hydrogen-bonding requirements of the binding pocket, guiding the design of more potent and selective compounds.
| Modification Site | Example Modifications | Information Gained in SAR Study |
|---|---|---|
| N1-Substituent | Methyl, Propyl, Benzyl, Cyclopropylmethyl | Probing the size and nature of the N-substituent binding pocket. |
| C4-Position | Oxime, Hydrazone, Amine, Alcohol, Spirocycle | Exploring hydrogen bond donor/acceptor requirements and steric tolerance. |
| C2/C6-Position | Introduction of substituents (e.g., methyl, phenyl) | Mapping the overall shape and boundaries of the receptor site. |
Precursor to Biologically Active Molecules (excluding clinical applications)
The piperidin-4-one skeleton is a common feature in many biologically active compounds. As a substituted derivative, this compound serves as a valuable precursor for the synthesis of molecules with potential therapeutic applications.
Research has shown that spiro-piperidine derivatives can exhibit significant biological activity. For example, a series of novel spiro-piperidines synthesized from a substituted piperidin-4-one demonstrated promising antileishmanial activity in vitro against Leishmania major. nih.gov The study highlighted that the compounds likely act by inhibiting key enzymes in the parasite's folate pathway. nih.gov This provides a strong rationale for using this compound as a starting material to generate analogous spiro-compounds for screening against various pathogens.
Additionally, the piperidin-4-one core has been used to create curcumin (B1669340) mimics with antitumor properties. rsc.org Specifically, 3,5-bis(ylidene)-4-piperidone scaffolds have been shown to possess potent antiproliferative effects. rsc.org The synthesis of these compounds often starts with a condensation reaction between a piperidin-4-one and an appropriate aldehyde. rsc.org Therefore, this compound could be used as a precursor to generate a unique set of such derivatives, where the N-ethyl and C3-gem-dimethyl groups could modulate the biological activity and pharmacokinetic properties of the final compounds.
Biological Activity Studies of 1 Ethyl 3,3 Dimethylpiperidin 4 One Derivatives in Vitro and Mechanistic Focus
Investigations into Antimicrobial Activity (Antibacterial, Antitubercular, Antifungal)
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. nih.gov Derivatives of piperidin-4-one, including those related to 1-Ethyl-3,3-dimethylpiperidin-4-one, have been explored for their potential to address this challenge. biomedpharmajournal.orgresearchgate.net Studies have demonstrated that modifications to the piperidin-4-one core can yield compounds with significant activity against a range of bacteria and fungi. biomedpharmajournal.org
In Vitro Efficacy Against Bacterial and Fungal Strains
Several studies have highlighted the in vitro antimicrobial efficacy of piperidin-4-one derivatives. For instance, the synthesis of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives has yielded compounds with notable antibacterial and antifungal activities when compared to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org The introduction of a thiosemicarbazone moiety, in particular, has been shown to enhance antifungal activity. biomedpharmajournal.org
Furthermore, fluoroquinolone derivatives incorporating a 3-alkoxyimino-4-amino-4-methylpiperidin-1-yl moiety have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.gov Some of these compounds exhibited superior potency against strains like Enterococcus faecalis, methicillin-resistant Staphylococcus epidermidis (MRSE), and Streptococcus pneumoniae when compared to established antibiotics such as gemifloxacin, gatifloxacin, and levofloxacin. nih.gov Similarly, novel 7-(4-alkoxyimino-3-amino-3-methylpiperidin-1-yl)fluoroquinolone derivatives have shown considerable activity against Staphylococcus aureus, Staphylococcus epidermidis, and Klebsiella pneumoniae. nih.gov
The antifungal potential of these derivatives has also been a key area of investigation. researchgate.net For example, 3,5-dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-one demonstrated significant activity against Aspergillus niger and Aspergillus fumigatus. Research into 1,3,4-oxadiazole (B1194373) derivatives has also revealed compounds with strong antifungal effects against Aspergillus niger and Candida albicans. nih.gov
In the context of antitubercular activity, derivatives of 1,2,4,5-tetrazine (B1199680) have shown promise against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.18–3.12 μg/ml. researchgate.net Additionally, certain isonicotinyl hydrazones have demonstrated potent activity against both susceptible and isoniazid-resistant strains of M. tuberculosis. nih.gov Quinoxaline-2,3(1H,4H)-dione derivatives have also been identified as effective against M. tuberculosis H(37)Rv. nih.gov
Exploration of Proposed Mechanisms of Action
Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For fluoroquinolone derivatives, a proposed mechanism is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov The introduction of a 1,3,4-oxadiazole ring into the fluoroquinolone structure has been explored to enhance this inhibitory activity. nih.gov
In the case of antifungal agents, a common target is the fungal cell membrane. For example, the antifungal effect of (E)-3-benzylidene-chroman-4-one is believed to occur through its action on the plasma membrane. mdpi.com Another key target for antifungal drugs is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is vital for ergosterol (B1671047) synthesis in fungal cells. nih.govmdpi.com Molecular docking studies have been employed to investigate the binding of novel antifungal compounds to this enzyme. nih.gov
Anticoagulant Activity Assessment in In Vitro Assays
Thrombotic disorders are a major cause of morbidity and mortality worldwide, driving the search for new anticoagulant drugs. mdpi.com Research has shown that certain derivatives of 1,2,3,4-tetrahydroquinolines possess anticoagulant activity through the inhibition of coagulation factors Xa and XIa. mdpi.com In vitro testing of pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives has identified compounds that can inhibit both of these coagulation factors, with some showing selectivity for factor XIa. mdpi.com Additionally, some synthetic coumarin (B35378) derivatives have demonstrated higher anticoagulant activity in terms of prothrombin time (PT) than the commonly used drug, warfarin. The leaf extract of Crassocephalum crepidioides has also been shown to possess anticoagulant properties in vitro, prolonging the clotting time of human blood. nih.gov
In Vitro Cytotoxicity and Anticancer Screening on Cell Lines (e.g., MCF-7)
The search for novel anticancer agents has led to the investigation of a wide array of chemical compounds, including derivatives of piperidin-4-one. nih.govnih.gov These compounds have been screened for their cytotoxic effects against various cancer cell lines, with a particular focus on identifying agents with high potency and selectivity. nih.govresearchgate.net
Cell Line Specificity and Potency Evaluations
Numerous studies have evaluated the in vitro cytotoxicity of piperidin-4-one derivatives against a panel of human cancer cell lines. For instance, 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols and their vinylogs have shown cytotoxicity towards murine P388 and L1210 leukemic cells, as well as human Molt 4/C8 and CEM T-lymphocytes. nih.gov Certain derivatives were found to be substantially more active than the reference drug melphalan (B128) against a panel of human tumor cell lines, with some displaying selective toxicity towards colon and leukemic cancer cells. nih.gov
In another study, novel enantiopure isoxazolidine (B1194047) derivatives were evaluated against human breast carcinoma (MCF-7), human lung adenocarcinoma (A-549), and human ovarian carcinoma (SKOV3) cell lines, with some compounds showing significant inhibitory activity comparable to doxorubicin. nih.gov Similarly, indolo–pyrazole derivatives grafted with thiazolidinone have demonstrated potent cytotoxicity against human colon cancer (HCT-116), human melanoma (SK-MEL-28), and human lung cancer (A549) cell lines. nih.gov
Screening of novel bis-benzimidazole derivatives against various cancer cell lines, including MCF-7, revealed compounds with significant cytotoxic activity. Furthermore, novel indazole analogues of curcumin (B1669340) have been tested against MCF-7, HeLa, and WiDr cell lines, with some compounds showing higher activity against WiDr cells than curcumin and tamoxifen. japsonline.com
Mechanistic Insights into Cellular Effects (e.g., enzyme inhibition, apoptosis induction)
Understanding the mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as anticancer drugs. Studies have shown that some of these derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, certain isoxazolidine derivatives were found to induce significant apoptosis in MCF-7, A-549, and SKOV3 cells. nih.gov Flow cytometric analysis revealed that these compounds can arrest the cell cycle at different phases, such as the G0/G1, S, or G2/M phase, thereby inhibiting cancer cell proliferation. nih.gov
Enzyme inhibition is another key mechanism of action for many anticancer agents. Some of the evaluated isoxazolidine derivatives showed good inhibitory activity against epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Additionally, indolo–pyrazole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase. nih.gov The cytotoxic effects of some 2-thioxoimidazolidin-4-one derivatives have been linked to the induction of apoptosis and cell cycle arrest. nih.gov
Enzyme Inhibition Studies (e.g., against viral proteases like PLpro)
There is currently no available research data from in vitro studies investigating the enzyme inhibitory activity of this compound derivatives against viral proteases such as the Papain-like protease (PLpro). The discovery of inhibitors for viral proteases, like those from SARS-CoV-2, is an active area of research, with a focus on identifying small molecules that can covalently bind to and inactivate these enzymes. nih.govnih.gov Strategies often involve screening libraries of compounds to identify potential inhibitory scaffolds. nih.gov However, specific studies detailing the evaluation of this compound derivatives for this purpose have not been published.
Receptor Binding Studies (e.g., opioid receptors, pre-clinical mechanistic focus only)
Detailed in vitro receptor binding studies specifically examining the affinity and selectivity of this compound derivatives for opioid receptors are not found in the published scientific literature. The piperidine (B6355638) scaffold is a common feature in many potent opioid receptor ligands, including fentanyl and its analogues. nih.gov Mechanistic studies on these compounds often involve competitive binding assays using radiolabeled ligands to determine binding affinities (Kᵢ values) at different opioid receptor subtypes (μ, δ, and κ). nih.govnih.gov These studies are crucial for understanding the structure-activity relationships that govern a compound's potency and functional activity as an agonist, partial agonist, or antagonist. mdpi.comosti.gov While extensive research exists on various piperidine-containing molecules and their interactions with opioid receptors nih.govnih.govmdpi.comosti.govmdpi.com, this research does not extend to derivatives of this compound.
Other In Vitro Pharmacological Evaluations (e.g., anti-inflammatory, antioxidant, if mechanistic)
There is a lack of specific in vitro pharmacological data concerning the anti-inflammatory and antioxidant properties of this compound derivatives. In vitro assays for anti-inflammatory activity often involve measuring the inhibition of inflammatory mediators in cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Key endpoints can include the reduction of nitric oxide (NO) production and the modulation of pro-inflammatory and anti-inflammatory cytokine levels. nih.gov Similarly, antioxidant potential is typically assessed using cell-free assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity assay or by measuring the protective effects on cells against oxidative stress. researchgate.net While studies on other piperidine-4-one oxime derivatives have shown some potential for anti-inflammatory and antioxidant effects researchgate.net, and other novel compounds are being explored for these properties rasayanjournal.co.injonuns.com, no such mechanistic evaluations have been reported for derivatives of this compound.
Future Research Directions and Challenges
Design and Synthesis of Advanced Derivatives
The core structure of 1-Ethyl-3,3-dimethylpiperidin-4-one offers a robust platform for creating advanced derivatives with tailored properties. Future research will likely focus on strategic modifications to the piperidine (B6355638) ring and its substituents to enhance biological activity or material characteristics. The synthesis of 2,6-diaryl-3-(4-arylthio)piperidin-4-one derivatives, for example, has been shown to result in compounds with specific stereochemistry, predominantly chair conformations with equatorially oriented aryl groups. chemrevlett.com This stereochemical control is crucial for optimizing interactions with biological targets.
The introduction of various functional groups at different positions of the piperidone ring is a key strategy. For instance, the synthesis of N-acyl and N-sulfonyl derivatives has been explored to modulate the electronic and steric properties of the molecule. chemrevlett.com The development of one-pot multicomponent reactions (MCRs) for N-sulfonylimines represents a promising avenue for rapidly generating a diverse library of piperidone-based compounds. sciencedaily.com
| Derivative Type | Synthetic Approach | Key Feature of Derivative | Reference |
| 2,6-diaryl-3-(4-arylthio)piperidin-4-ones | Condensation followed by recrystallization | Chair conformation with equatorial aryl groups | chemrevlett.com |
| N-acyl-t(3)-isopropyl-r(2),c(6)-bis(2'-furyl)piperidin-4-ones | Acylation of the parent piperidone | Potential for alternate chair or boat conformations | chemrevlett.com |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | One-pot condensation of an aldehyde, 3-chloro-2-butanone, and ammonium (B1175870) acetate (B1210297) | Potential anti-cancer agents | nih.gov |
| 3,5-bis(ylidene)-4-piperidones | Acid-catalyzed condensation with aldehydes | Curcumin (B1669340) mimics with diverse biological activities | semanticscholar.org |
Application of Machine Learning and AI in Predicting Reactivity and Biological Activity
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new this compound derivatives. These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds, thereby accelerating the research pipeline. mdpi.com
ML models, such as random forests and decision trees, can be trained on existing data to forecast the anticancer activity of new derivatives based on their molecular structure. mdpi.com This predictive capability allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest likelihood of success. Furthermore, ML can be used to develop "chemical reactivity flowcharts," which help chemists understand and predict the outcomes of complex reactions, even with limited initial data. sciencedaily.com This approach can guide the design of efficient synthetic routes to novel derivatives. sciencedaily.com
Elucidation of Novel Reaction Mechanisms and Pathways
A deeper understanding of the reaction mechanisms involving this compound is crucial for developing novel synthetic methodologies and controlling product outcomes. Future research will likely employ a combination of experimental techniques and computational modeling to unravel the intricacies of its reactivity.
For instance, the synthesis of substituted piperidinones can be achieved through one-pot reactions using organocatalysts. researchgate.net Investigating the mechanism of such reactions can lead to the development of more efficient and selective catalysts. The conformation of the piperidine ring, which can adopt chair, boat, or twist-boat forms, significantly influences its reactivity. chemrevlett.comchemrevlett.com Detailed crystallographic and spectroscopic studies, coupled with computational analysis, can provide insights into these conformational preferences and their impact on reaction pathways. chemrevlett.com
Exploration of New Biological Targets and Pathways for Derivatives via In Vitro Screening
Derivatives of 4-piperidone (B1582916) have demonstrated a wide range of biological activities, including anticancer, anti-Alzheimer's, and antiviral properties. nih.gov A significant future research direction is the systematic exploration of new biological targets for derivatives of this compound through comprehensive in vitro screening programs.
Virtual screening techniques, which use computational models to predict the binding of molecules to specific protein targets, can be employed to identify potential new applications. nih.gov For example, derivatives can be screened against a panel of kinases, proteases, or receptors implicated in various diseases. mdpi.com Subsequent in vitro assays are then used to validate these computational predictions and determine the biological activity of the prioritized compounds. nih.govmdpi.com For example, a thiosemicarbazide (B42300) derivative of piperidin-4-one has been identified as a potential antiplatelet agent through such screening. mukpublications.com This integrated approach of in silico and in vitro screening accelerates the discovery of novel therapeutic agents. mdpi.com
Development of Environmentally Benign and Sustainable Synthesis Methods
The development of green and sustainable synthetic methods is a critical challenge in modern chemistry. Future research on this compound and its derivatives will increasingly focus on environmentally friendly approaches that minimize waste, reduce energy consumption, and utilize renewable resources.
Q & A
Q. What are the optimal synthetic routes for 1-Ethyl-3,3-dimethylpiperidin-4-one, and how are intermediates characterized?
The synthesis of piperidin-4-one derivatives typically involves condensation reactions or alkylation of precursor ketones. For example, ethylation of 3,3-dimethylpiperidin-4-one can be achieved via nucleophilic substitution using ethyl halides under basic conditions. Intermediates are characterized using NMR (¹H/¹³C) and FTIR spectroscopy to confirm functional groups, alongside mass spectrometry for molecular weight validation . For structural confirmation, single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or visualization tools like ORTEP-3 can resolve conformational ambiguities.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Safety data sheets (SDS) for structurally similar piperidinones (e.g., 1-Benzyl-3,3-dimethylpiperidin-4-one) indicate hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . Key protocols include:
- Use of fume hoods and PPE (gloves, goggles) during synthesis.
- Immediate rinsing with water for skin/eye contact.
- Storage in airtight containers away from oxidizing agents.
Advanced Research Questions
Q. How can ring puckering analysis resolve conformational instability in this compound?
The Cremer-Pople puckering parameters quantify non-planar distortions in six-membered rings. For this compound, SCXRD data can be analyzed to compute puckering amplitudes (e.g., θ and φ angles). Displacements perpendicular to the mean ring plane reveal chair, boat, or twist-boat conformers. Computational methods (DFT or molecular mechanics) can further predict dominant conformers under varying temperatures, aiding in understanding steric effects from the ethyl and methyl substituents.
Q. How do solvent systems (e.g., ionic liquids) influence the solubility and reactivity of this compound?
Studies on cellulose dissolution in 1-ethyl-3-methylimidazolium chloride suggest ionic liquids enhance solubility of polar compounds via hydrogen-bond disruption. For this compound, solubility can be tested in [EMIM]Cl or similar solvents. Diffusivity coefficients (e.g., ~6.74 × 10⁻¹³ m²/s ) and time-temperature superposition experiments can model dissolution kinetics. This is critical for optimizing reaction conditions in green chemistry applications.
Q. What crystallographic challenges arise in resolving this compound structures, and how are they mitigated?
Crystallization of substituted piperidinones often produces twinned or low-quality crystals. Strategies include:
Q. How do structural modifications (e.g., substituent position) affect the pharmacological activity of piperidin-4-one derivatives?
Comparative studies on analogs like 2,6-bis(4-chlorophenyl)-3,3-dimethylpiperidin-4-one reveal that electron-withdrawing groups (e.g., Cl) enhance bioactivity via improved receptor binding. For this compound, molecular docking simulations (e.g., AutoDock Vina) can predict interactions with biological targets (e.g., enzymes or GPCRs). In vitro assays (e.g., enzyme inhibition) validate computational predictions.
Q. What analytical techniques resolve contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or IR spectra (e.g., unexpected coupling patterns) may arise from dynamic effects (e.g., ring inversion). Solutions include:
- Variable-temperature NMR : To freeze conformational exchange and resolve split signals.
- 2D NMR (COSY, NOESY) : To assign overlapping proton environments .
- DFT calculations : To simulate spectra and compare with experimental data.
Methodological Guidelines
Q. Experimental Design for Structure-Activity Relationship (SAR) Studies
- Variable substitution : Synthesize analogs with substituents at C-1, C-3, or C-4 positions.
- Pharmacological screening : Test analogs against a panel of targets (e.g., kinases, neurotransmitter receptors) using dose-response assays.
- Data analysis : Use multivariate statistics (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity .
Q. Best Practices for Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
